(1-Chloro-2-formylvinyl)ferrocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

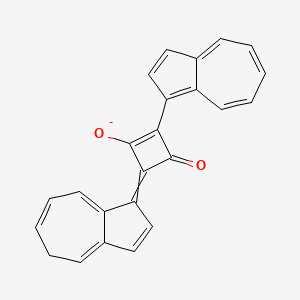

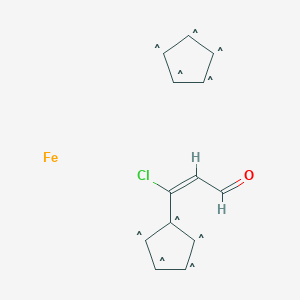

(1-Chloro-2-formylvinyl)ferrocene, also known as (1-Chloro-3-oxo-1-propenyl)ferrocene, 3-Ferrocenyl-3-chloropropenal, [(1-Chloro-2-formylvinyl)cyclopentadienyl]cyclopentadienyliron, or ß-Ferrocenyl-ß-chloroacrolein, is a compound with the empirical formula C13H11ClFeO . It has a molecular weight of 274.52 .

Molecular Structure Analysis

The molecular structure of (1-Chloro-2-formylvinyl)ferrocene consists of an iron atom sandwiched between two cyclopentadienyl rings, with a chloroformylvinyl group attached .Chemical Reactions Analysis

While specific chemical reactions involving (1-Chloro-2-formylvinyl)ferrocene are not available, ferrocene and its derivatives are known to participate in a variety of reactions. They are often used as catalysts in chemical reactions .Physical And Chemical Properties Analysis

(1-Chloro-2-formylvinyl)ferrocene is a solid with a melting point of 74-78 °C . Its exact density and solubility in water are not specified in the sources.Applications De Recherche Scientifique

Synthesis and Chemical Transformations:

- (1-Chloro-2-formylvinyl)ferrocene is used as an intermediate in the synthesis of other ferrocenyl compounds. It has been transformed into ethynylferrocene, which is a convenient synthesis process for this compound (Rosenblum et al., 1966).

Catalytic and Medicinal Applications:

- Ferrocene derivatives, including (1-Chloro-2-formylvinyl)ferrocene, have shown promising applications in medicinal chemistry, particularly in cancer research. Their anticancer activity is a significant area of study (Ornelas, 2011).

Material Science and Polymer Chemistry:

- In the field of material science, ferrocene and its derivatives are utilized in the synthesis of polymers and redox-active materials. This includes the synthesis of ferrocene-based polymers with potential applications in various industries (Bochmann et al., 1996).

Spectroscopic and Electrochemical Studies:

- The structures and electrochemical behaviors of ferrocene derivatives are analyzed using various spectroscopic methods. This research contributes to the understanding of their properties and potential applications in different fields (Butler et al., 2012).

Organometallic Chemistry and Bioorganometallic Applications:

- Ferrocene and its derivatives, including (1-Chloro-2-formylvinyl)ferrocene, have been extensively studied for their applications in organometallic chemistry and bioorganometallic chemistry, offering promising results in various biomedical applications (Fouda et al., 2007).

Orientations Futures

Ferrocene and its derivatives have found diverse practical applications in various scientific disciplines, including polymer chemistry, materials science, pharmacology, biochemistry, electrochemistry, and nonlinear optics . The future of (1-Chloro-2-formylvinyl)ferrocene could lie in these areas, although specific future directions are not mentioned in the sources.

Propriétés

InChI |

InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRKVVWRCJBKBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C\C=O)/Cl.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFeO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10901806 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)